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molecular formula C7H11F3N2O3S B138502 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate CAS No. 145022-44-2

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

Cat. No. B138502
M. Wt: 260.24 g/mol
InChI Key: ZPTRYWVRCNOTAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07247740B2

Procedure details

6.31 g (0.0768 mol) of 1-methylimidazole in 50 ml of dry hexane are introduced into a round-bottomed flask fitted with a reflux condenser. 13.75 g (0.0772 mol) of ethyl triflate are added over the course of 20 minutes with constant stirring and cooling with the aid of an ice bath. After a further 10 minutes, the ice bath is then replaced by an oil bath, and the reaction mixture is refluxed for one hour (oil-bath temperature 70-75° C.). After the hexane has been removed by distillation, the reaction mixture which remains is held at 80-90° C. in a 30-100 Pa vacuum for 5 hours, giving 19.80 g (yield: 99.1%) of 1-methyl-3-ethylimidazolium trifluoromethanesulfonate as a transparent, colourless liquid.
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[O:7]([CH2:15][CH3:16])[S:8]([C:11]([F:14])([F:13])[F:12])(=[O:10])=[O:9]>CCCCCC>[F:12][C:11]([F:14])([F:13])[S:8]([O-:10])(=[O:9])=[O:7].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:15][CH3:16])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.31 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
13.75 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)CC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with constant stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooling with the aid of an ice bath
CUSTOM
Type
CUSTOM
Details
After the hexane has been removed by distillation
WAIT
Type
WAIT
Details
the reaction mixture which remains is held at 80-90° C. in a 30-100 Pa vacuum for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.C[N+]1=CN(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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